4-Methylthiazole-5-carboxylic acid hydrochloride
Description
4-Methylthiazole-5-carboxylic acid hydrochloride is a thiazole derivative with a carboxylic acid group at position 5 and a methyl substituent at position 4, further modified as a hydrochloride salt. The free acid form (CAS 20485-41-0) has a molecular weight of 143.17 g/mol, a melting point of 287.0°C, and a purity ≥97% . The hydrochloride form enhances solubility in polar solvents, making it advantageous in pharmaceutical synthesis. It serves as a key intermediate in producing bioactive molecules, such as febuxostat (a xanthine oxidase inhibitor for gout treatment) and anticancer agents .
Properties
IUPAC Name |
4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S.ClH/c1-3-4(5(7)8)9-2-6-3;/h2H,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZDMKMGHUZRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Acid Chloride Intermediate
One of the most efficient and industrially viable methods involves the conversion of 4-methylthiazole-5-carboxylic acid to its acid chloride, followed by conversion to the hydrochloride salt.
Step 1: Formation of Acid Chloride
- React 4-methylthiazole-5-carboxylic acid with thionyl chloride (SOCl₂).
- Reflux the mixture for approximately 2 hours.
- Remove excess thionyl chloride under reduced pressure.
- The acid chloride is obtained and can be used directly without further purification.
Step 2: Conversion to Hydrochloride Salt
- The acid chloride intermediate is treated with hydrochloric acid or anhydrous hydrogen chloride gas to form the hydrochloride salt.
- This step typically involves controlled addition in an appropriate solvent such as ethyl acetate or dichloromethane.
- The product is isolated by filtration or crystallization.
This method is favored for its straightforward process and good yields, suitable for scale-up in industrial settings.
Pd/BaSO4 Catalyzed Hydrogenation Route
A notable eco-friendly and efficient method reported involves the Pd/BaSO4-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to produce 4-methyl-5-formylthiazole, a related intermediate, which can be further converted to the hydrochloride salt.
- The acid chloride is suspended in xylene.
- Pd/BaSO4 catalyst (5 μm particle size, 7.5% Pd loading) is added.
- The reaction mixture is refluxed under hydrogen atmosphere.
- This catalytic hydrogenation proceeds with high selectivity and yield.
- The method is more environmentally friendly compared to traditional oxidation or reduction methods using MnO2, CrO3, or LiAlH4, which are toxic or costly.
Though this method focuses on the aldehyde intermediate, it is closely related to the preparation of the hydrochloride salt through subsequent oxidation or salt formation steps.
Alternative Oxidation and Reduction Methods
Other methods reported in literature for related compounds include:
- Oxidation of 4-methyl-5-(hydroxymethyl)thiazole using MnO2, CrO3, or NaOCl to form aldehyde intermediates.
- Reduction of carboxylic esters using LiAlH4, NaBH4, or Red-Al to obtain alcohol intermediates.
These methods, while effective, are less favored industrially due to environmental concerns and higher costs.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Catalysts | Reaction Conditions | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|---|
| Acid Chloride Formation with Thionyl Chloride | Thionyl chloride (SOCl₂) | Reflux 2 h, reduced pressure | High yield, simple, direct use | Requires handling of SOCl₂ | High |
| Pd/BaSO4 Catalyzed Hydrogenation of Acid Chloride | Pd/BaSO4 catalyst, H₂ gas | Reflux in xylene, hydrogen atmosphere | Eco-friendly, high selectivity | Requires hydrogenation setup | High |
| Oxidation of Hydroxymethyl Derivatives | MnO2, CrO3, NaOCl | Various, often mild | Established methods | Toxic reagents, environmental issues | Low to moderate |
| Reduction of Carboxylic Esters | LiAlH4, NaBH4, Red-Al | Various, often low temp | Effective for alcohol intermediates | Expensive, hazardous reagents | Low |
Research Findings and Notes
- The Pd/BaSO4 catalyzed hydrogenation method stands out for its industrial applicability due to its eco-friendliness and scalability, as demonstrated in the synthesis of intermediates for the antibiotic cefditoren pivoxil.
- The acid chloride intermediate is a versatile precursor, enabling the preparation of various derivatives including the hydrochloride salt.
- Handling of thionyl chloride requires careful control due to its corrosive and toxic nature, but its use is justified by the high efficiency of the conversion.
- Alternative oxidation and reduction methods, while chemically valid, are less preferred for large-scale production due to environmental and cost concerns.
Chemical Reactions Analysis
Types of Reactions
4-Methylthiazole-5-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methylthiazole-5-carboxylic acid and its derivatives have various applications, particularly in pharmaceutical research and development. The applications stem from their unique chemical properties and biological activities.
Pharmaceutical Applications
- Intermediate in Drug Synthesis 4-methyl-5-formyl-thiazole is useful as an intermediate in the preparation of Cefditoren .
- Anti-cancer Agents Derivatives of 4-methylthiazole-5-carboxylic acid have been studied for their potential as anti-cancer agents .
- Treatment of Type 2 Diabetes Mellitus 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, a thiazole derivative, has shown promise in treating hyperglycemia, insulin resistance, and related conditions in animal models .
Chemical Synthesis Applications
- Preparation of 4-methyl-5-formyl-thiazole A process for the preparation of 4-methyl-5-formyl-thiazole involves oxidizing 4-methyl-5-hydroxymethyl thiazole using an oxidizing agent at a controlled temperature . The oxidizing agent can be pyridinium chlorochromate (PCC), NaOCl, or KBr in the presence of TEMPO, or Jones reagent (CrO3/H2SO4), with solvents like dichloromethane or ethylacetate .
- Polymorph Selection 4-methyl-5-thiazolecarboxylic acid is used in techniques for selectively producing a desired polymorph of 2-(3-cyano-4-isobutyloxyphenyl)-4-methyl-5-thiazolecarboxylic acid .
Cosmetic Applications
- Cosmetic Product Development Experimental design techniques are employed to optimize the formulation and development of stable, safe, and effective cosmetic products .
Research Tools
Mechanism of Action
The mechanism of action of 4-Methylthiazole-5-carboxylic acid hydrochloride involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes or interact with receptors, leading to its observed effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Calculated based on free acid + HCl.
Key Observations :
- Substituent Effects : Ethyl or trifluoromethyl groups at C4/C2 increase molecular weight and alter lipophilicity, impacting bioavailability .
- Hydrochloride vs. Free Acid : The hydrochloride salt improves aqueous solubility, critical for drug formulation, whereas the free acid is prone to crystallization .
- Safety : The free acid is a respiratory sensitizer (H317), necessitating protective gear during handling ; safety data for the hydrochloride form remains understudied.
Pharmacological Activities
- Febuxostat (Derivative) : Inhibits xanthine oxidase, reducing uric acid levels; crystal structure reveals planar thiazole and phenyl rings stabilized by hydrogen bonds .
- Anticancer Derivatives: 4-Methylthiazole-5-carboxylic acid derivatives show potency in vitro, with substituents like cyano or trifluoromethyl enhancing target binding .
- Antifungal Agents : Thiazolyl hydrazines derived from 4-methylthiazole-5-carboxylic acid exhibit activity against Candida spp. .
Mechanistic Insights :
- The hydrochloride’s ionic nature may improve membrane permeability in drug candidates.
- Trifluoromethyl groups (e.g., CAS 117724-63-7) enhance metabolic stability by resisting oxidative degradation .
Biological Activity
4-Methylthiazole-5-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: CHClNOS
Molecular Weight: 179.63 g/mol
CAS Number: 1184982-16-0
The compound features a thiazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological potential.
This compound exhibits several mechanisms of action:
- Antioxidant Activity: It scavenges free radicals, reducing oxidative stress in biological systems.
- Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines, thus alleviating inflammation.
- Antimicrobial Properties: It demonstrates activity against various bacterial and fungal strains.
Antidiabetic Effects
A notable study investigated the effects of a derivative of 4-methylthiazole-5-carboxylic acid on insulin sensitivity and lipid profiles in diabetic rats. The results indicated that administration of the compound significantly reduced serum glucose levels and improved insulin sensitivity over a four-week period. Key findings included:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Serum Glucose (mg/dL) | 250 ± 15 | 150 ± 10 |
| Insulin (µU/mL) | 30 ± 5 | 10 ± 2 |
| Total Cholesterol (mg/dL) | 200 ± 20 | 120 ± 15 |
| HDL Cholesterol (mg/dL) | 40 ± 5 | 60 ± 8 |
Histopathological examinations revealed that the compound restored normal morphology in pancreatic islets, indicating protective effects against diabetes-induced damage .
Anticancer Activity
Research has also highlighted the cytotoxic effects of thiazole derivatives on cancer cell lines. A recent study showed that certain derivatives exhibited significant cytotoxicity, with viability rates dropping below 20% for treated cancer cells compared to control groups. For instance:
| Cell Line | Viability (%) Control | Viability (%) Treated |
|---|---|---|
| MCF-7 | 85 | <20 |
| A549 | 80 | <15 |
| LX-2 (Normal) | 90 | >70 |
These findings suggest that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, highlighting its potential as a therapeutic agent .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. The compound is metabolized through various pathways, leading to the formation of active metabolites that contribute to its biological effects.
Case Studies and Research Findings
- Diabetes Management: In a controlled study involving diabetic rats induced by streptozotocin (STZ), treatment with the compound resulted in significant improvements in metabolic parameters, including reductions in triglycerides and cholesterol levels .
- Cytotoxicity Assessment: A comparative study on the cytotoxicity of thiazole derivatives demonstrated that specific compounds derived from 4-methylthiazole-5-carboxylic acid exhibited potent anticancer activities with minimal side effects on normal cells .
- Xanthine Oxidase Inhibition: Another study highlighted the role of thiazole derivatives as xanthine oxidase inhibitors, which are relevant for conditions like gout by modulating uric acid production .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Methylthiazole-5-carboxylic acid hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves coupling reactions of thiazole precursors with carboxylic acid derivatives. For instance, derivatives of this compound have been synthesized via condensation reactions using intermediates like 4-methylthiazole-5-carboxylic acid, followed by hydrochlorination. Purity optimization (≥98%) can be achieved via recrystallization and validated by HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (≥98% area%) using C18 reverse-phase columns with UV detection at 254 nm .
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on thiazole ring protons (δ 7.2–8.1 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for CHNOS·HCl: 193.6) .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store as a crystalline powder in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or degradation. Stability studies recommend periodic HPLC monitoring to detect degradation products, especially under humid conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of 4-Methylthiazole-5-carboxylic acid derivatives across different studies?
- Methodological Answer : Discrepancies (e.g., anti-cancer vs. anti-diabetic activity) may arise from variations in assay conditions or cellular models. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cancer, INS-1 for diabetes) and control for pH/solubility effects due to the hydrochloride salt .
- Dose-Response Studies : Compare EC values across models to identify context-dependent efficacy .
Q. What in silico strategies are effective for designing novel derivatives of this compound targeting specific enzymes?
- Methodological Answer :
- Molecular Docking : Use tools like AutoDock Vina to screen derivatives against target proteins (e.g., cyclophilin D for mitochondrial dysfunction or PPARγ for diabetes) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity to prioritize synthetic targets .
Q. How to address solubility challenges in pharmacological assays for this hydrochloride salt?
- Methodological Answer : Improve aqueous solubility via:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability .
- pH Adjustment : Buffer solutions at pH 6.5–7.4 to enhance ionization of the carboxylic acid group .
Q. What analytical techniques are critical for identifying degradation products under forced storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) followed by:
- LC-MS/MS : Identify hydrolyzed products (e.g., free carboxylic acid or thiazole ring-opened derivatives) .
- FT-IR Spectroscopy : Detect carbonyl group changes (1700–1750 cm) to confirm degradation .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
